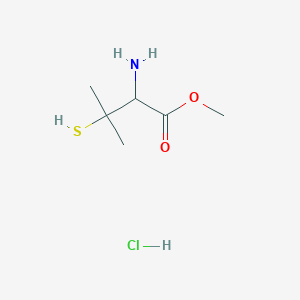
(E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Membrane Traffic Inhibitor, A5 is a cell-permeable piperazinyl compound that specifically blocks clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes in budding yeast. It exhibits minimal effects on other trafficking pathways involving the trans-Golgi network and endosomes . This compound is particularly significant in the study of cellular transport mechanisms and has been used extensively in research to understand the dynamics of intracellular trafficking.
Preparation Methods
The synthesis of Membrane Traffic Inhibitor, A5 involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-(4-(E-2-Methyl-2-butenyl)piperazinyl)phenyl)ethanone.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production:
Chemical Reactions Analysis
Membrane Traffic Inhibitor, A5 undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly involving the piperazinyl group.
Substitution: Substitution reactions are possible, especially at the phenyl ring.
Common Reagents and Conditions: Common reagents include hydrochloric acid for the formation of the hydrochloride salt. .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Membrane Traffic Inhibitor, A5 has a wide range of scientific research applications:
Chemistry: It is used to study the dynamics of intracellular trafficking and the role of clathrin adaptor complexes.
Biology: The compound is employed in cellular biology to investigate the mechanisms of membrane traffic and the effects of inhibiting specific pathways.
Medicine: Research involving Membrane Traffic Inhibitor, A5 contributes to understanding diseases related to cellular transport mechanisms and potential therapeutic targets.
Industry: While its industrial applications are limited, the compound is valuable in research and development settings for studying cellular processes
Mechanism of Action
Membrane Traffic Inhibitor, A5 exerts its effects by specifically blocking the clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes. This inhibition occurs at a stage after the recruitment of AP-1 to the membrane, as evidenced by enhanced AP-1 perinuclear localization upon treatment with the compound. The molecular targets involved include the clathrin adaptor complex AP-1 and associated proteins .
Comparison with Similar Compounds
Membrane Traffic Inhibitor, A5 can be compared with other similar compounds:
Apilimod: Another compound that affects intracellular trafficking but through different mechanisms.
3-AP: A compound with similar applications but distinct chemical properties.
MRT68921 dihydrochloride: Inhibits different pathways but also used in studying cellular transport.
ML-SA1: Another inhibitor with unique properties and applications
Membrane Traffic Inhibitor, A5 stands out due to its specific action on the clathrin adaptor complex AP-1-dependent traffic, making it a valuable tool in research focused on intracellular transport mechanisms.
Properties
Molecular Formula |
C17H25ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-[4-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-4-14(2)13-18-9-11-19(12-10-18)17-7-5-16(6-8-17)15(3)20;/h4-8H,9-13H2,1-3H3;1H/b14-4+; |
InChI Key |
JXMXRDRWDJFHHU-BIZGWHPPSA-N |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

